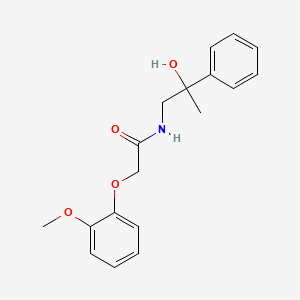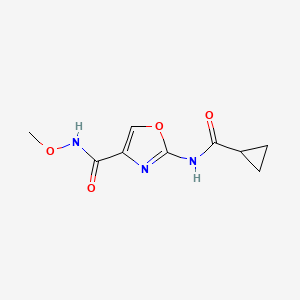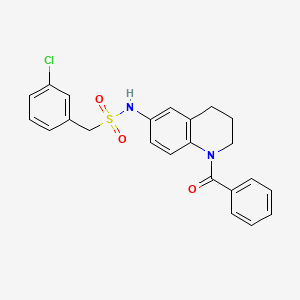
N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide (HMPA) is a synthetic compound that has been studied for its potential applications in scientific research and drug development. HMPA has been used as a model compound in laboratory experiments to study the structure and properties of molecules. It is also used in the synthesis of drugs and other compounds. HMPA has a variety of biochemical and physiological effects, and is being studied for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide is not yet fully understood. It is believed that this compound binds to certain receptors in the body and alters the activity of certain enzymes. It is also believed that this compound may interact with certain proteins and enzymes in the body, which may lead to changes in the activity of certain biochemical pathways.
Biochemical and Physiological Effects
This compound has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, this compound has been studied for its ability to inhibit the growth of certain types of cancer cells. This compound has also been studied for its potential to reduce the risk of cardiovascular diseases, and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide has several advantages for laboratory experiments. It is a relatively inexpensive compound and can be synthesized in high yields. In addition, this compound can be used in a variety of laboratory experiments, including those involving the synthesis of drugs and other compounds. However, this compound has some limitations for laboratory experiments. It is not very soluble in water, which can limit its use in certain experiments. In addition, this compound is not very stable and can degrade over time.
Zukünftige Richtungen
N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide has several potential future directions. It could be used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs. In addition, this compound could be used to develop new drugs and other compounds. It could also be studied for its potential therapeutic applications, including its ability to inhibit the growth of certain types of cancer cells and its potential to reduce the risk of cardiovascular diseases. Finally, this compound could be used to study the structure and properties of molecules, as well as to improve cognitive function.
Synthesemethoden
N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide can be synthesized through a variety of methods. One common method is the reaction of 2-hydroxy-2-phenylpropyl acetate (HPA) with 2-methoxyphenol and sodium hydroxide in aqueous media. This reaction produces this compound in high yields and can be carried out under mild conditions. Other synthetic methods for this compound include the reaction of HPA with 2-methoxyphenol in the presence of a base catalyst, and the reaction of HPA with 2-methoxyphenol in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide has been used as a model compound in laboratory experiments to study the structure and properties of molecules. It has also been used in the synthesis of drugs and other compounds. This compound has been studied for its potential therapeutic applications, including its ability to inhibit the growth of certain types of cancer cells. In addition, this compound has been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(21,14-8-4-3-5-9-14)13-19-17(20)12-23-16-11-7-6-10-15(16)22-2/h3-11,21H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTVPVFJDQGSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methanesulfonylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide](/img/structure/B6495752.png)




![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)
![N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide](/img/structure/B6495790.png)
![N'-[(4-hydroxyoxan-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6495791.png)



![4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6495815.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495819.png)
